N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane
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Overview
Description
Cresyl glycidyl ether diethylene triamine adduct is a chemical compound formed by the reaction of cresyl glycidyl ether with diethylene triamine. This compound is primarily used in the formulation of epoxy resins, which are widely utilized in coatings, adhesives, sealants, and composites. The adduct formation enhances the properties of the epoxy resins, making them more suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cresyl glycidyl ether diethylene triamine adduct involves the reaction of cresyl glycidyl ether with diethylene triamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired adduct. The process involves mixing the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), and maintaining the reaction temperature within a specific range to promote the formation of the adduct .
Industrial Production Methods
In industrial settings, the production of cresyl glycidyl ether diethylene triamine adduct is carried out in large-scale reactors. The reactants are fed into the reactor in precise proportions, and the reaction is monitored to ensure optimal conditions. The resulting adduct is then purified and processed to obtain the final product, which is used in various applications .
Chemical Reactions Analysis
Types of Reactions
Cresyl glycidyl ether diethylene triamine adduct undergoes several types of chemical reactions, including:
Addition Reactions: The adduct can participate in addition reactions with other compounds, leading to the formation of polymer networks.
Substitution Reactions: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving cresyl glycidyl ether diethylene triamine adduct include poly(ethylene glycol) diacrylate and poly(ethylene glycol) diglycidyl ether. These reactions are typically carried out in solvents like DMSO or ethanol, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving cresyl glycidyl ether diethylene triamine adduct include polymer networks and porous polymeric structures. These products have various applications in coatings, adhesives, and composite materials .
Scientific Research Applications
Cresyl glycidyl ether diethylene triamine adduct has numerous scientific research applications, including:
Chemistry: Used in the synthesis of advanced polymer networks and materials with enhanced mechanical properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of drug delivery systems and biomedical devices.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of cresyl glycidyl ether diethylene triamine adduct involves the formation of cross-linked polymer networks. The adduct reacts with other compounds to form strong covalent bonds, resulting in materials with enhanced mechanical and thermal properties. The molecular targets and pathways involved in these reactions include the functional groups present in the adduct and the reactants, which undergo addition and substitution reactions to form the final polymer networks .
Comparison with Similar Compounds
Similar Compounds
o-Cresyl glycidyl ether: A liquid aromatic organic compound used to reduce the viscosity of epoxy resins.
Poly(ethylene glycol) diglycidyl ether: Used in the synthesis of polymer networks and has similar reactivity with amine groups.
Diethylene triamine: A common curing agent for epoxy resins, known for its efficiency in cold curing.
Uniqueness
Cresyl glycidyl ether diethylene triamine adduct is unique due to its ability to form highly cross-linked polymer networks with enhanced mechanical properties. This makes it particularly valuable in applications requiring high-performance materials, such as aerospace and electronics .
Properties
CAS No. |
68411-70-1 |
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Molecular Formula |
C10H12O2.C4H13N3 C14H25N3O2 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2.C4H13N3/c1-8-2-4-9(5-3-8)11-6-10-7-12-10;5-1-3-7-4-2-6/h2-5,10H,6-7H2,1H3;7H,1-6H2 |
InChI Key |
LQICHYJSSHLFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CO2.C(CNCCN)N |
Origin of Product |
United States |
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